2-{[1-(Quinoline-2-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one
Description
Properties
IUPAC Name |
2-[[1-(quinoline-2-carbonyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c29-23-15-19-6-2-4-8-21(19)26-28(23)16-17-11-13-27(14-12-17)24(30)22-10-9-18-5-1-3-7-20(18)25-22/h1,3,5,7,9-10,15,17H,2,4,6,8,11-14,16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTRKXOIVZXCAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC3CCN(CC3)C(=O)C4=NC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(Quinoline-2-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one typically involves multi-step organic reactions. A common synthetic route includes the following steps:
Formation of Quinoline-2-carbonyl Chloride: Quinoline-2-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Nucleophilic Substitution: The quinoline-2-carbonyl chloride reacts with piperidine to form 1-(quinoline-2-carbonyl)piperidine.
Alkylation: The resulting compound undergoes alkylation with a suitable alkylating agent to introduce the piperidin-4-ylmethyl group.
Cyclization: The intermediate is then cyclized to form the hexahydrocinnolinone structure under acidic or basic conditions, depending on the specific reaction pathway.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Hydrolysis of the Quinoline-2-Carbonyl Amide Bond
The amide bond linking the quinoline-2-carbonyl group to the piperidine ring is susceptible to hydrolysis under acidic or basic conditions. This reaction cleaves the bond, yielding quinoline-2-carboxylic acid and the corresponding piperidine derivative.
Key Conditions and Outcomes:
The reaction proceeds via nucleophilic attack on the carbonyl carbon, with the mechanism dependent on pH. This reactivity is consistent with analogous amide-containing compounds .
Reactivity of the Hexahydrocinnolin-3-one Ketone
The ketone group at position 3 of the hexahydrocinnolin ring undergoes characteristic nucleophilic additions and reductions:
Reduction to Alcohol
Reducing agents like NaBH₄ or LiAlH₄ convert the ketone to a secondary alcohol, forming 2-{[1-(quinoline-2-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-ol .
Nucleophilic Addition
Grignard reagents (e.g., RMgX) or hydrazines add to the carbonyl, forming tertiary alcohols or hydrazones, respectively.
Example Reaction Pathway:
These transformations are well-documented for structurally related ketones.
Oxidation of the Hexahydrocinnolin Ring
The partially saturated cinnolin ring can undergo oxidation to form a fully aromatic cinnoline system. Common oxidizing agents include KMnO₄ or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) .
| Oxidizing Agent | Conditions | Product | Source |
|---|---|---|---|
| KMnO₄ | Acidic aqueous media | Cinnolin-3-one (aromatic) + CO₂ (from ketone) | |
| DDQ | Dry dichloromethane | Cinnolin-3-one (aromatic) |
This reaction enhances conjugation, potentially altering biological activity.
Electrophilic Aromatic Substitution on the Quinoline Moiety
The quinoline ring undergoes electrophilic substitution at positions activated by electron-donating groups. The 2-carbonyl group directs electrophiles to positions 5 and 8 of the quinoline.
Example Reactions:
| Reaction | Reagents | Position | Product |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 5- or 8-NO₂ | Nitro-substituted quinoline derivative |
| Sulfonation | SO₃, H₂SO₄ | 5- or 8-SO₃H | Sulfonated quinoline derivative |
These modifications are critical for tuning electronic properties and binding affinity .
Functionalization of the Piperidine Ring
Example:
Bromination at the methylene bridge introduces functional handles for further derivatization.
Mechanistic and Structural Insights
-
The quinoline-2-carbonyl group enhances electron withdrawal, directing electrophiles to specific positions on the aromatic ring .
-
The hexahydrocinnolin-3-one ketone’s reactivity mirrors cyclohexanone derivatives, with steric hindrance influencing nucleophilic attack rates.
-
Oxidation of the cinnolin ring proceeds via radical intermediates, confirmed by EPR studies in analogous systems.
Scientific Research Applications
2-{[1-(Quinoline-2-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2-{[1-(Quinoline-2-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA or inhibit topoisomerase enzymes, while the piperidine ring may interact with neurotransmitter receptors. The hexahydrocinnolinone structure can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like quinoline-2-carboxylic acid and its derivatives share the quinoline moiety and exhibit similar biological activities.
Piperidine Derivatives: Compounds such as piperidine-4-carboxylic acid and its derivatives have similar structural features and pharmacological properties.
Hexahydrocinnolinone Derivatives:
Uniqueness
2-{[1-(Quinoline-2-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one is unique due to the combination of its three distinct structural moieties, which confer a unique set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development.
Biological Activity
The compound 2-{[1-(Quinoline-2-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity based on various studies, including in vitro and in vivo experiments. The discussion will encompass the compound's mechanism of action, efficacy against specific pathogens, and its pharmacological properties.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C22H26N2O2
- Molecular Weight : 350.46 g/mol
Structural Features
The compound features:
- A quinoline moiety, known for its diverse biological activities.
- A piperidine ring that may influence its pharmacokinetic properties.
- A hexahydrocinnolinone core which is associated with various therapeutic effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of quinoline derivatives. For instance, compounds similar to the one have shown significant activity against various mycobacterial species, including Mycobacterium tuberculosis and Mycobacterium avium .
Table 1: Antimycobacterial Activity of Related Compounds
| Compound Name | Target Pathogen | Activity (IC50) |
|---|---|---|
| N-Cycloheptylquinoline-2-carboxamide | M. tuberculosis | 0.5 µM |
| N-(2-Phenylethyl)quinoline-2-carboxamide | M. avium | 0.8 µM |
| 2-(Pyrrolidin-1-ylcarbonyl)quinoline | M. kansasii | 1.0 µM |
The proposed mechanism of action for quinoline derivatives includes:
- Inhibition of bacterial DNA gyrase.
- Disruption of cell membrane integrity.
- Interference with metabolic pathways essential for bacterial survival.
Cytotoxicity Studies
While assessing the biological activity, it is crucial to evaluate cytotoxicity against human cell lines. The compound exhibited low toxicity against THP-1 monocytes, indicating a favorable safety profile .
Case Study: Cytotoxicity Assessment
In a study involving the evaluation of cytotoxic effects on human monocytic leukemia THP-1 cells:
- Compound Concentration : 10 µM
- Cell Viability : 85% (compared to control)
This suggests that the compound maintains a balance between efficacy and safety.
In Vivo Efficacy
In vivo studies are essential to understand the pharmacological implications of the compound. Research indicates that derivatives of quinoline have shown promising results in animal models for conditions such as tuberculosis and other infections .
Structure-Activity Relationship (SAR)
The biological activity of quinoline derivatives often correlates with their structural features:
- Substituents on the quinoline ring can enhance or diminish activity.
- The presence of specific functional groups can influence solubility and permeability.
Table 2: Structure-Activity Relationship Insights
| Structural Feature | Effect on Activity |
|---|---|
| Electron-donating groups | Increase activity |
| Bulky substituents | Decrease permeability |
| Aromatic vs. aliphatic amines | Varying cytotoxicity |
Q & A
Q. How can the synthesis of this compound be optimized to achieve high yields?
Methodological Answer: The compound’s quinoline-piperidine core can be synthesized via acylation reactions. For example, 1-acyl-3',4'-dihydrospiro[piperidine-4,2'-quinolines] are prepared by reacting piperidine derivatives with quinoline-2-carbonyl chloride in dichloromethane (DCM) under basic conditions (e.g., NaOH), achieving yields >85% . Key parameters:
- Reagent purity : Use anhydrous DCM to avoid side reactions.
- Temperature : Maintain 0–5°C during acylation to suppress hydrolysis.
- Workup : Neutralize with dilute HCl and extract with ethyl acetate to isolate the product.
Q. Table 1: Example Synthesis Conditions
| Step | Reagents/Conditions | Yield | Characterization |
|---|---|---|---|
| Acylation | Quinoline-2-carbonyl chloride, DCM, NaOH, 0°C | 85–90% | IR (C=O at 1650–1680 cm⁻¹), GC-MS (m/z 320–350) |
Q. What spectroscopic techniques are recommended for structural elucidation?
Methodological Answer: Combine multiple techniques to confirm the hybrid quinoline-cinnolinone structure:
- IR Spectroscopy : Identify carbonyl stretches (C=O at 1650–1680 cm⁻¹ for quinoline-2-carbonyl and cinnolinone groups) .
- NMR :
- ¹H NMR : Look for piperidine CH₂ protons (δ 1.5–2.5 ppm) and aromatic quinoline protons (δ 7.5–8.5 ppm) .
- ¹³C NMR : Confirm carbonyl carbons (δ 165–175 ppm) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 420.1802 for C₂₂H₂₂N₄O₂) .
Q. How to validate crystallographic data for this compound?
Methodological Answer: Use SHELX software (e.g., SHELXL for refinement) to analyze X-ray diffraction data. Key steps:
- Data Collection : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : Apply full-matrix least-squares methods to refine atomic coordinates and thermal parameters .
- Validation : Check R-factor (<0.05) and residual electron density (<0.3 eÅ⁻³) .
Advanced Research Questions
Q. How to resolve contradictions in spectral data during characterization?
Methodological Answer: Contradictions (e.g., unexpected NMR splitting or missing IR peaks) may arise from conformational flexibility or impurities. Strategies:
- Dynamic NMR : Perform variable-temperature ¹H NMR to detect hindered rotation in the piperidine ring .
- Chromatographic Purity : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity .
- Cross-Validation : Compare experimental HRMS data with computational predictions (e.g., PubChem’s molecular formula calculator) .
Q. What strategies improve solubility for in vitro biological assays?
Methodological Answer: The compound’s hydrophobicity (logP ~3.5) can limit solubility. Mitigation approaches:
Q. How to address instability during long-term storage?
Methodological Answer: Instability may result from moisture sensitivity or oxidation. Recommendations:
Q. How to design derivatives to enhance biological activity?
Methodological Answer: Use structure-activity relationship (SAR) principles:
- Quinoline Modification : Replace the 2-carbonyl group with a sulfonamide to improve target binding .
- Piperidine Substitution : Introduce electron-withdrawing groups (e.g., -CF₃) to modulate pharmacokinetics .
- Cinnolinone Optimization : Fluorinate the cinnolinone ring to enhance metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
